molecular formula C14H17NS B1378691 2-[1-(Benzylsulfanyl)cyclopentyl]acetonitrile CAS No. 1461713-49-4

2-[1-(Benzylsulfanyl)cyclopentyl]acetonitrile

Cat. No. B1378691
M. Wt: 231.36 g/mol
InChI Key: WOLKPGOJUKLJGS-UHFFFAOYSA-N
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Description

2-[1-(Benzylsulfanyl)cyclopentyl]acetonitrile, also known as BSCA, is an organic compound. It has a molecular weight of 231.36 g/mol . The IUPAC name for this compound is 2-(1-(benzylthio)cyclopentyl)acetonitrile . The Inchi Code for this compound is 1S/C14H17NS/c15-11-10-14 (8-4-5-9-14)16-12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-10,12H2 .


Molecular Structure Analysis

The molecular structure of 2-[1-(Benzylsulfanyl)cyclopentyl]acetonitrile can be represented by the Inchi Code: 1S/C14H17NS/c15-11-10-14 (8-4-5-9-14)16-12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-10,12H2 .


Physical And Chemical Properties Analysis

2-[1-(Benzylsulfanyl)cyclopentyl]acetonitrile is a liquid at room temperature .

Scientific Research Applications

Novel Synthetic Routes

A key application involves the development of novel synthetic routes for the preparation of complex molecular structures. For instance, the interaction of substituted acetonitriles with cyclopentyl(methyl)amino benzaldehydes under specific conditions yields spiroquinoline-2,1′-cyclopentane analogues. This process demonstrates the utility of such compounds in generating new molecular frameworks via Knoevenagel condensation and ring closure mechanisms, highlighting their significance in synthetic organic chemistry (Tverdokhlebov et al., 2006).

Catalysis and Reaction Mechanisms

In the realm of catalysis, these compounds have been studied for their roles in base-induced cyclization reactions. For example, the reaction of benzyl 1-alkynyl sulfides in acetonitrile leads to the formation of dihydrothiophenes, a process that is enhanced by electron-withdrawing groups and involves rapid proton exchange and tautomerism. This showcases the compounds' applications in facilitating specific catalytic reactions, contributing to our understanding of reaction mechanisms and synthetic strategies (Motto et al., 2011).

Material Science and Coordination Polymers

Research has also explored the formation of lanthanide-containing coordination polymers from hexanuclear complexes in acetonitrile. These compounds exhibit interesting structural and luminescence properties, making them potential candidates for applications in material science, especially in the development of new luminescent materials (Calvez et al., 2011).

Organic Reactions and Properties

Further, the study of the deprotonation of disulfonyl carbon acids in acetonitrile has provided insights into the behavior of similar compounds in organic reactions, offering valuable information on the nature of reaction products and their properties. This research aids in the understanding of the fundamental aspects of organic chemistry and the design of new reactions (Binkowska & Jarczewski, 2006).

Green Chemistry and Catalysis

Additionally, the role of these compounds in the oxidation of cyclohexane in ionic liquids under mild conditions demonstrates their potential in green chemistry applications. This process offers an environmentally friendly alternative to traditional solvent systems, showcasing the versatility of benzylsulfanyl compounds in catalysis and their contribution to sustainable chemical processes (Hazra et al., 2016).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(1-benzylsulfanylcyclopentyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NS/c15-11-10-14(8-4-5-9-14)16-12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLKPGOJUKLJGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC#N)SCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(Benzylsulfanyl)cyclopentyl]acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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